tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

Catalog No.
S13448070
CAS No.
M.F
C16H25NO3
M. Wt
279.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)...

Product Name

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

IUPAC Name

tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

InChI

InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)

InChI Key

RKEKGZLASIGHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is an organic compound characterized by its carbamate functional group, which is commonly used as a protecting group in organic synthesis. The molecular formula for this compound is C14_{14}H21_{21}N1_{1}O3_{3}, and it has a molecular weight of 251.32 g/mol. The compound features a tert-butyl group, which enhances its stability and solubility, making it useful in various synthetic applications. The structure includes a phenyl ring and a hydroxyl group, contributing to its chemical reactivity and biological properties.

The chemical behavior of tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is influenced by the presence of the carbamate moiety. It can undergo several reactions including:

  • Nucleophilic substitution: The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine.
  • Deprotection reactions: The tert-butyl group can be removed to yield the free amine, which is crucial in the synthesis of more complex molecules.
  • Enzymatic reactions: This compound can also participate in enzymatic transformations, such as lipase-catalyzed transesterifications, leading to optically pure products .

Compounds with carbamate structures often exhibit significant biological activities. tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has been studied for its potential therapeutic effects. Some studies suggest that derivatives of tert-butyl carbamates may possess antibacterial and anthelmintic properties. Moreover, structural modifications of these compounds can lead to new bioactive molecules with enhanced therapeutic profiles .

The synthesis of tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the following methods:

  • Carbamate formation: The reaction of an amine with tert-butyl chloroformate or another suitable carbonyl precursor under basic conditions.
  • Protecting group strategies: Utilizing protecting groups during multi-step syntheses to ensure selectivity in reactions.
  • Enzymatic methods: Employing lipase enzymes for the selective resolution of racemic mixtures, which can yield optically pure enantiomers .

This compound finds applications primarily in medicinal chemistry and organic synthesis, including:

  • Intermediate for drug synthesis: It serves as a crucial intermediate in the development of pharmaceuticals.
  • Protecting group: The tert-butyl carbamate moiety is widely used to protect amines during chemical transformations.
  • Chiral synthesis: Its ability to form optically active compounds makes it valuable in chiral drug development .

Interaction studies involving tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. For instance, research into its interactions with specific enzymes or receptors could provide insights into its pharmacological potential .

Several compounds share structural similarities with tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate145149-48-00.98Contains a chlorine substituent that alters reactivity
(S)-tert-butyl (1-[1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate106454-69-70.98Features a biphenyl moiety enhancing aromatic interactions
(R)-(5-tert-butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester252940-35-50.88Contains a hexane chain providing different steric properties

The unique combination of functional groups and structural elements in tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate differentiates it from these similar compounds, particularly in terms of its specific biological activities and synthetic utility.

The systematic IUPAC name tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate delineates its structure unambiguously. The parent chain is a four-carbon butan-2-yl backbone, with substituents at positions 1 and 3:

  • A hydroxyl group (-OH) at position 1.
  • A methyl group (-CH~3~) at position 3.
  • A phenyl ring (-C~6~H~5~) also at position 1.

The carbamate functional group (-OCONH-) is attached to carbon 2 of the butan-2-yl chain, with the tert-butyl group [(CH~3~)~3~C-] forming the ester portion of the carbamate. This configuration creates a sterically hindered environment around the nitrogen atom, a hallmark of Boc-protected amines.

The molecular formula is C~16~H~23~NO~3~, calculated as follows:

  • 16 carbons: 4 (butan-2-yl) + 6 (phenyl) + 1 (methyl) + 5 (tert-butyl).
  • 23 hydrogens: 9 (butan-2-yl) + 5 (phenyl) + 3 (methyl) + 9 (tert-butyl) - 2 (two hydrogens replaced by -OH and -NH-).
  • 1 nitrogen and 3 oxygens from the carbamate and hydroxyl groups.

Structurally related compounds, such as tert-butyl (1-hydroxy-4-phenylbutan-2-yl)carbamate (PubChem CID 13969851) and tert-butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate (PubChem CID 15743702), share the Boc-protected amine motif but differ in backbone substituents, highlighting the versatility of this structural class.

Historical Context in Carbamate Chemistry

Carbamates emerged as pivotal protecting groups in the mid-20th century, with the Boc group gaining prominence due to its stability under basic conditions and selective acidolytic cleavage. The discovery of physostigmine in 1864, a natural carbamate alkaloid, marked the first therapeutic application of carbamates. However, synthetic carbamates like the Boc group were later developed to address the need for reversible amine protection in peptide synthesis.

The Boc group’s introduction revolutionized solid-phase peptide synthesis (SPPS) by enabling sequential deprotection of amino groups without disrupting growing peptide chains. This innovation, pioneered by Bruce Merrifield in the 1960s, relied on Boc’s compatibility with trifluoroacetic acid (TFA) for cleavage, contrasting with earlier groups requiring harsh alkaline conditions. tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate exemplifies this legacy, combining Boc’s protective advantages with a chiral, functionalized backbone for targeted synthesis.

Role in Contemporary Organic Synthesis

In modern laboratories, this compound serves three primary roles:

  • Chiral Building Block: The stereocenter at carbon 2 (adjacent to the carbamate) allows enantioselective synthesis of pharmaceuticals, such as protease inhibitors or kinase modulators.
  • Hydroxyl Group Masking: The hydroxyl moiety can be oxidized to ketones or acylated without affecting the Boc-protected amine.
  • Steric Guidance: The tert-butyl and phenyl groups direct regioselective reactions, minimizing undesired side reactions in crowded molecular environments.

A comparative analysis of its reactivity with similar compounds reveals distinct advantages:

Featuretert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamatetert-Butyl (1-hydroxy-4-phenylbutan-2-yl)carbamate
Backbone Substitution1-hydroxy, 3-methyl, 1-phenyl1-hydroxy, 4-phenyl
Steric BulkHigh (methyl and phenyl at C1/C3)Moderate (phenyl at C4)
Synthetic UtilityPeptide side-chain modificationLinear peptide elongation

This table underscores how structural variations tailor carbamates for specific applications, with the target compound’s substitution pattern favoring branched or sterically demanding syntheses.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

279.18344366 g/mol

Monoisotopic Mass

279.18344366 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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